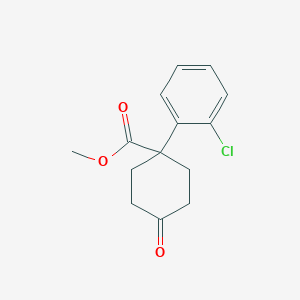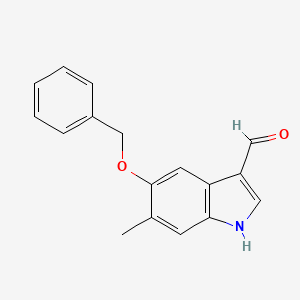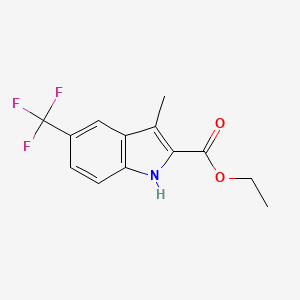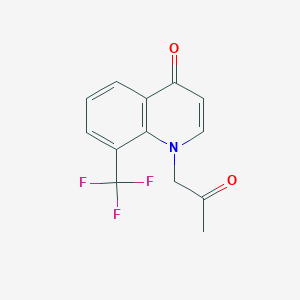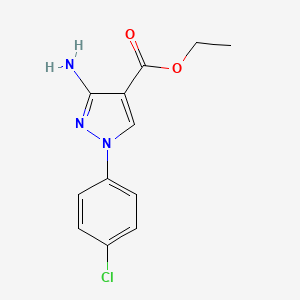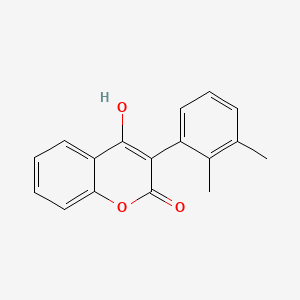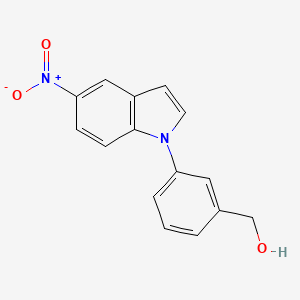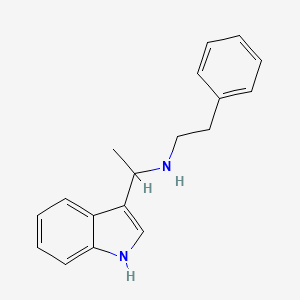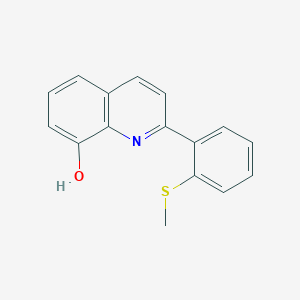
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline typically involves the reaction of aniline with a phenyl-substituted trimethylsilyl compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline exerts its effects depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenyl-2-(trimethylsilyl)ethyl)aniline: Similar structure but lacks the ethylidene group.
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)benzylamine: Similar structure with a benzylamine moiety instead of aniline.
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)toluidine: Similar structure with a toluidine moiety.
Uniqueness
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer specific reactivity and properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61820-41-5 |
|---|---|
Molecular Formula |
C17H21NSi |
Molecular Weight |
267.44 g/mol |
IUPAC Name |
N,1-diphenyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C17H21NSi/c1-19(2,3)14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
BNJFOHWSVOPSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


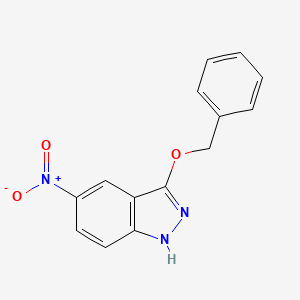
![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
